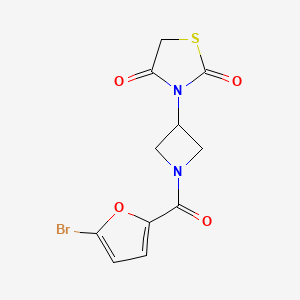![molecular formula C20H17N3O4 B2613253 1-[(2-methylphenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide CAS No. 941911-13-3](/img/structure/B2613253.png)
1-[(2-methylphenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(2-methylphenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Similar compounds have been used as catalysts in the reduction of 4-nitrophenol .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .
Scientific Research Applications
Potential in Medicinal Chemistry
- The structural characteristics of pyridine derivatives, similar to "1-[(2-methylphenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide", have been explored for their therapeutic potential. Compounds with dihydropyridine cores have been investigated for their antihypertensive and coronary vessel dilation properties (Abernathy, 1978). Moreover, the synthesis of pyridine derivatives has led to compounds with potential antidepressant and nootropic activities, indicating a broad spectrum of CNS-related applications (Thomas et al., 2016).
Applications in Organic Synthesis
- Research into the reactivity of compounds structurally related to "1-[(2-methylphenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide" has yielded a variety of nitrile and non-nitrile pyridine products. These compounds have applications in the synthesis of more complex organic molecules, demonstrating the versatility of pyridine derivatives in chemical synthesis (O'callaghan et al., 1999).
Potential in Material Science
- Pyridine and pyrrolidine derivatives have been investigated for their potential use in material science, especially in the development of new polymers with unique properties. For instance, compounds with pyrrolidine structures have been examined for their anti-HIV properties, suggesting potential applications in the development of biologically active materials (Tamazyan et al., 2007).
Drug Design and Molecular Docking Studies
- The synthesis and characterization of compounds with pyridine and pyrimidine moieties, akin to "1-[(2-methylphenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide", have been pivotal in drug design against specific diseases such as chronic myeloid leukemia. These studies involve molecular docking to understand the interaction of these compounds with biological targets, providing insights into their therapeutic potential (Moreno-Fuquen et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-14-5-2-3-6-15(14)12-22-13-16(9-10-19(22)24)20(25)21-17-7-4-8-18(11-17)23(26)27/h2-11,13H,12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNRBHWOPHCBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-methylphenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2613170.png)
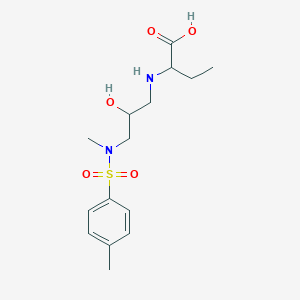
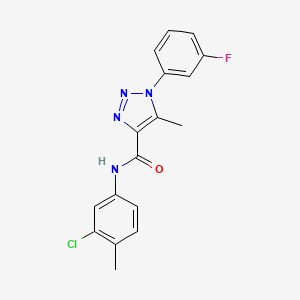
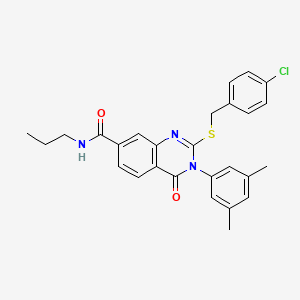
![1-(3-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2613174.png)
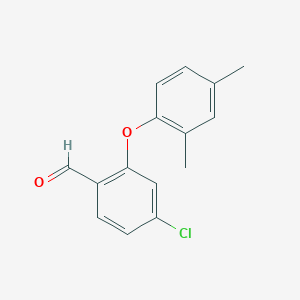
![Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2613177.png)
![1-(3-Nitrophenyl)ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2613178.png)
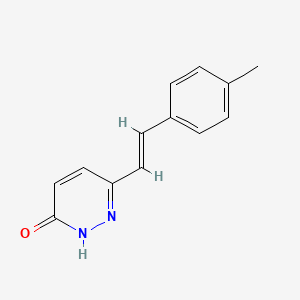
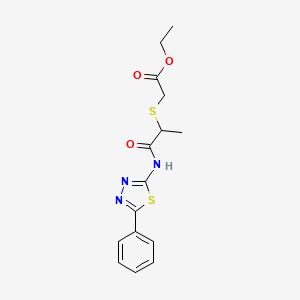
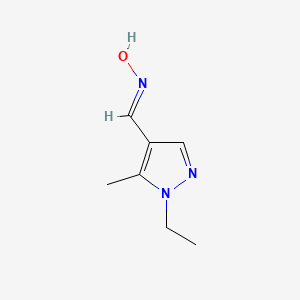
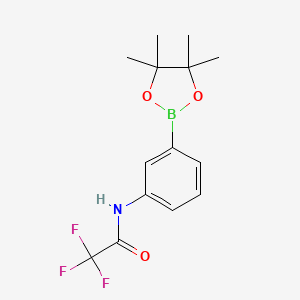
![4-[2-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)hydrazino]benzenecarboxylic acid](/img/structure/B2613190.png)
